Isobavachromene

Übersicht

Beschreibung

Isobavachromene: is a naturally occurring compound found in the seeds of the plant Psoralea corylifolia. It is known for its diverse biological activities, including antibacterial, antifungal, and estrogenic properties . The compound has garnered significant interest due to its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isobavachromene can be synthesized through various chemical reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation method for in vivo formula involves dissolving the compound in dimethyl sulfoxide, followed by the addition of polyethylene glycol 300, Tween 80, and distilled water .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as the seeds of Psoralea corylifolia. The extraction process may include solvent extraction, purification, and crystallization to obtain the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions: Isobavachromene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of this compound .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Isobavachromene exhibits significant antiproliferative effects against various cancer cell lines. Studies have demonstrated that IBC induces apoptosis through multiple mechanisms:

-

Mechanism of Action :

- Mitochondrial Pathway : IBC promotes the translocation of pro-apoptotic protein Bax to mitochondria, leading to cytochrome c release and activation of caspases (caspase-3 and -9) .

- Signaling Pathways : It downregulates the Wnt/β-catenin signaling pathway, which is often implicated in cancer progression . Additionally, IBC influences the ERKs/RSK2 and Akt signaling pathways, contributing to its antiproliferative effects .

- Case Studies :

Antidiabetic Effects

Recent studies have highlighted the potential of IBC in ameliorating insulin resistance:

- Mechanism : IBC has been shown to inactivate the MAPK/NF-κB signaling pathway, which plays a crucial role in inflammation and insulin resistance . This action suggests that IBC may help improve glucose metabolism and reduce complications associated with diabetes.

- Research Findings : In preclinical models, administration of IBC led to improved insulin sensitivity and reduced markers of inflammation, indicating its therapeutic potential for managing type 2 diabetes .

Neuroprotective Effects

The neuroprotective properties of IBC are particularly relevant in the context of neurodegenerative diseases:

- Oxidative Stress Reduction : IBC has been found to mitigate oxidative stress and inflammation, which are critical factors in neurodegeneration. Its ability to protect neuronal cells from damage suggests potential applications in treating conditions like Alzheimer’s disease and Parkinson’s disease .

- Cognitive Function : Animal studies have indicated that compounds similar to IBC may enhance cognitive function by protecting against neuronal loss and improving overall brain health .

Summary Table of Applications

Wirkmechanismus

Isobavachromene exerts its effects through multiple mechanisms:

Antibacterial and Antifungal Activity: It inhibits the activity of enzymes such as NADH-ubiquinone oxidoreductase and ornithine decarboxylase, disrupting essential metabolic pathways in microorganisms.

Estrogenic Activity: The compound interacts with estrogen receptors, mimicking the effects of natural estrogens and influencing various physiological processes.

Vergleich Mit ähnlichen Verbindungen

Isobavachromene is often compared with other similar compounds, such as isobavachalcone and bavachinin, which are also derived from Psoralea corylifolia. These compounds share similar biological activities but differ in their chemical structures and specific effects:

Isobavachalcone: Known for its anticancer and anti-inflammatory properties.

Bavachinin: Exhibits strong antioxidant and anti-inflammatory activities

This compound stands out due to its unique combination of antibacterial, antifungal, and estrogenic activities, making it a versatile compound for various applications.

Biologische Aktivität

Methyl 3-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside, also known as Methyl Benzyl Phthalimido Glucoside, is a synthetic compound with significant applications in organic chemistry and biochemistry. This article explores its biological activity, particularly its role in glycosylation reactions, enzyme interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 413.42 g/mol. It is characterized by the presence of a benzyl group and a phthalimido group attached to a glucopyranoside structure. These functional groups enhance its reactivity in various biochemical applications.

Biological Activity

1. Glycosylation Reactions

Methyl 3-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside serves as an effective glycosyl donor or acceptor in synthetic reactions. Its structure allows it to participate in the formation of modified nucleosides, which are crucial for RNA and DNA synthesis. The ability to modify nucleosides can significantly impact their stability and binding affinity, making them valuable in therapeutic development .

2. Enzyme Interactions

The compound exhibits notable interactions with various enzymes, particularly those involved in glycosylation processes. Studies have shown that it can influence the binding affinities of enzymes such as glycosyltransferases, which are essential for carbohydrate metabolism and biosynthesis . The presence of the phthalimido group allows for selective reactivity, enhancing its utility in enzyme-mediated reactions.

3. Therapeutic Potential

Research indicates that derivatives of methyl 3-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside may possess therapeutic properties. For instance, modified nucleosides synthesized from this compound have shown promise in antiviral therapies due to their enhanced stability against enzymatic degradation . Additionally, its role as a precursor in the synthesis of C-nucleoside analogs highlights its potential in developing new therapeutic agents.

Case Study 1: Synthesis of Modified Nucleosides

In a study focusing on the synthesis of C-nucleoside analogs, methyl 3-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside was used as a starting material. The researchers successfully demonstrated that modifications at specific positions on the sugar ring could lead to compounds with improved pharmacological profiles. These analogs exhibited increased resistance to nucleases, making them suitable candidates for further development as antiviral agents.

Case Study 2: Enzyme Binding Affinity

Another study investigated the binding affinity of methyl 3-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside with glycosyltransferases. The results indicated that the compound could effectively inhibit certain glycosyltransferase activities, suggesting its potential as an inhibitor in carbohydrate metabolism . This inhibitory action could be leveraged for therapeutic purposes, particularly in conditions where glycosylation plays a critical role.

Comparative Analysis with Similar Compounds

The following table summarizes key features of methyl 3-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside compared to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside | C22H23NO7 | Versatile glycosyl donor; used in modified nucleosides |

| Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-β-D-glucopyranoside | C29H29NO7 | Contains two benzyl groups; enhanced lipophilicity |

| Methyl 6-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside | C22H23NO7 | Focused modification at the 6-position affects enzyme interactions |

Eigenschaften

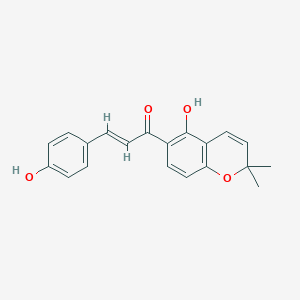

IUPAC Name |

(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-20(2)12-11-16-18(24-20)10-8-15(19(16)23)17(22)9-5-13-3-6-14(21)7-4-13/h3-12,21,23H,1-2H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHPDUUSMBMDGN-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56083-03-5 | |

| Record name | 4-Hydroxylonchocarpin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056083035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-HYDROXYLONCHOCARPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6S8A779IY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.